5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a fused oxazole and pyridine ring. Its molecular formula is , with a molecular weight of 200.65 g/mol. The compound features a chlorine atom and a methylthio group attached to the oxazolo[4,5-b]pyridine framework, contributing to its diverse chemical properties and potential biological activities.
There is no scientific literature available on the mechanism of action of CMOP.
The synthesis of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
In industrial settings, large-scale production may utilize batch reactions optimized for yield and purity, employing continuous flow reactors for enhanced efficiency.
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine finds applications in various scientific research fields. Its unique structure makes it a candidate for:
Research into its applications continues as scientists explore its potential in medicinal chemistry and other fields.
Interaction studies involving 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine are crucial for understanding its biological implications. These studies typically focus on:
Further research is necessary to establish comprehensive interaction profiles for this compound and its derivatives.
Several compounds share structural similarities with 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-(Methylthio)oxazolo[4,5-b]pyridine | 0.71 | Lacks chlorine substituent |
6-Bromo-2-methyloxazolo[5,4-b]pyridine | 0.63 | Contains bromine instead of chlorine |
Oxazolo[4,5-b]pyridine-2-thiol | 0.54 | Contains a thiol group instead of methylthio |
4-Methoxy-6-methyl-2-(methylthio)pyrimidine | 0.55 | Features a methoxy group |
Ethyl 2-(methylthio)pyrimidine-4-carboxylate | 0.51 | Contains an ethyl ester functional group |
The unique positioning of the chloro and methylthio groups in 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine imparts distinct chemical reactivity and biological activity compared to these analogs .